

Application Note: High-Resolution Mass Spectrometry for the Analysis of Carapin

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Compound of Interest

Compound Name: Carapin

Cat. No.: B1239719

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and characterization of **Carapin**, a bioactive limonoid found in plants of the Meliaceae family, such as *Carapa guianensis*.^{[1][2]} Limonoids are a class of highly oxygenated tetranortriterpenoids known for a wide range of biological activities, including anti-inflammatory and antileishmanial properties.^{[1][3]} Accurate analysis of these complex natural products is critical for phytochemical studies, quality control, and drug discovery. This application note outlines a robust workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific analysis of **Carapin**. The protocol covers sample preparation from plant matrices, optimized LC-MS/MS parameters, and interpretation of fragmentation data.

Introduction to Carapin and Mass Spectrometry

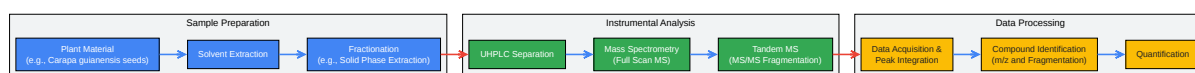
Carapin is a tetranortriterpenoid, a type of limonoid, with the chemical formula $C_{27}H_{32}O_7$.^[4] It is one of several bioactive compounds isolated from the seeds and oil of plants like *Carapa guianensis* (Andiroba).^{[2][5]} The medicinal properties attributed to Andiroba oil are largely linked to its rich limonoid content.^[3]

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of complex natural products like **Carapin**.^[6] Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the soft ionization of limonoids, preserving the molecular ion for accurate mass determination.^{[7][8]} Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the

precursor ion, creating a unique "fingerprint" that aids in definitive identification.[6][9] This workflow is designed to provide a reliable method for researchers analyzing **Carapin** and related limonoids.

Experimental Workflow

The overall experimental process for the analysis of **Carapin** is a multi-step procedure that begins with sample preparation and culminates in data analysis. The workflow ensures the efficient extraction and accurate identification of the target analyte from a complex plant matrix.



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Caption: Overall workflow for the MS analysis of **Carapin**.

Protocols

Sample Preparation: Extraction of Limonoids from Carapa guianensis Seeds

This protocol is designed to enrich limonoids from the seed oil of Carapa guianensis.

- Oil Extraction: Mechanically press dried seeds to extract the crude oil.
- Solvent Partitioning:
 - Dissolve 10 g of the crude oil in 100 mL of hexane.
 - Extract the hexane solution three times with 100 mL of methanol.
 - Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a limonoid-rich fraction.[5]

- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
 - Dissolve the dried methanol extract in 1 mL of 50% methanol/water and load it onto the cartridge.
 - Wash the cartridge with 5 mL of 40% methanol/water to remove polar impurities.
 - Elute the limonoids with 10 mL of 90% methanol.
 - Evaporate the eluate to dryness and reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

The following parameters provide a starting point for the analysis of **Carapin** and can be optimized for specific instrumentation.

Parameter	Specification
LC System	Ultra-High Performance Liquid Chromatography (UHPLC) System
Column	C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start at 30% B, increase to 95% B over 15 min, hold for 3 min, return to 30% B and equilibrate for 5 min.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
MS System	High-Resolution Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive Ion Mode
Scan Range (Full Scan)	m/z 100-1000
MS/MS Mode	Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)
Collision Energy (CE)	Ramped or fixed energy (e.g., 20-40 eV); optimization is recommended.
Capillary Voltage	3.5 kV
Gas Temperature	325 °C
Sheath Gas Flow	10 L/min

Data and Expected Results

Molecular Information

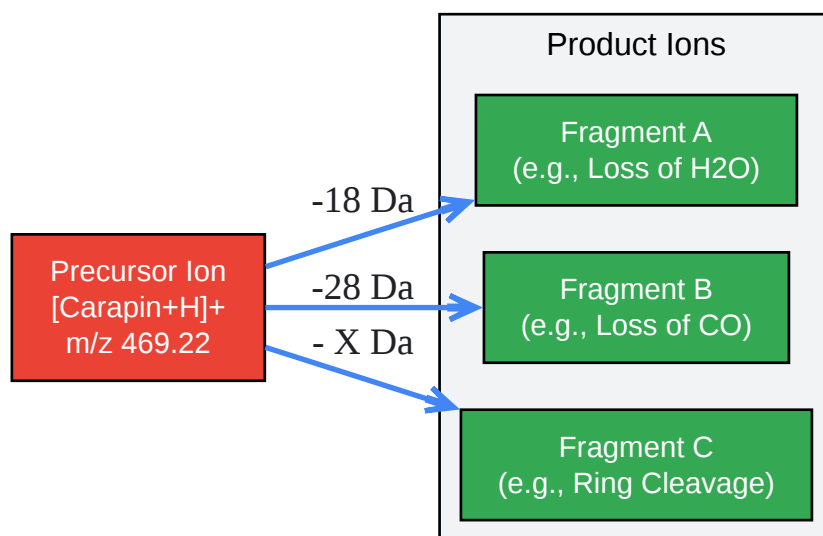
Accurate mass measurement is the first step in identifying **Carapin**. The expected ions in positive ESI mode are the protonated molecule $[M+H]^+$ and common adducts like $[M+Na]^+$ or $[M+NH_4]^+$.^{[7][10]}

Compound	Molecular Formula	Monoisotopic Mass (Da)	Expected $[M+H]^+$ (m/z)	Expected $[M+Na]^+$ (m/z)
Carapin	C ₂₇ H ₃₂ O ₇	468.2148	469.2220	491.2040
Carapin-8(9)-ene	C ₂₇ H ₃₀ O ₇	466.1991	467.2064	489.1884

Expected Fragmentation Pattern

Tandem MS (MS/MS) of the $[M+H]^+$ ion of **Carapin** is expected to yield characteristic fragment ions resulting from neutral losses and cleavages of the complex ring structure. The fragmentation of limonoids often involves losses of water (H₂O), carbon monoxide (CO), and cleavages within the furan ring and lactone rings.^{[6][7]}

The fragmentation pathway can be visualized as a logical cascade where the selected precursor ion breaks down into smaller, stable product ions upon collision with an inert gas.



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Caption: Logical diagram of MS/MS fragmentation.

Application to Drug Development: Hypothetical Signaling Pathway

Limonoids from *Carapa guianensis* have demonstrated anti-inflammatory properties.^[3] While the specific molecular targets of **Carapin** are still under investigation, many natural anti-inflammatory compounds modulate key signaling pathways such as the NF- κ B pathway. The ability to accurately detect and quantify **Carapin** is the first step in linking the compound to a biological effect. The diagram below illustrates a hypothetical mechanism where **Carapin** could exert an anti-inflammatory effect by inhibiting the NF- κ B signaling cascade.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust framework for the analysis of **Carapin**. By utilizing high-resolution mass spectrometry, researchers can confidently identify and characterize this and other related limonoids in complex matrices. This analytical capability is fundamental for quality control in herbal medicine, for advancing phytochemical research, and for exploring the therapeutic potential of these bioactive natural products in drug development.

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